molecular formula C18H21NO5 B5110129 2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene

2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene

Cat. No. B5110129
M. Wt: 331.4 g/mol
InChI Key: RZUKTTHGDBLVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in the regulation of lipid and glucose metabolism, as well as in the modulation of inflammation and oxidative stress. Despite its promising therapeutic potential, GW501516 has been banned by the World Anti-Doping Agency (WADA) since 2009 due to concerns about its potential misuse by athletes as a performance-enhancing drug.

Mechanism of Action

2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene exerts its biological effects by binding to and activating PPARδ, a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ by 2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, as well as the downregulation of genes involved in lipogenesis and gluconeogenesis. Moreover, PPARδ activation by 2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene has been shown to modulate the activity of various signaling pathways, such as AMP-activated protein kinase (AMPK), Akt, and mTOR, which play important roles in the regulation of energy metabolism and cell growth.
Biochemical and physiological effects
2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene has been shown to have a wide range of biochemical and physiological effects, including:
- Increased fatty acid oxidation and mitochondrial biogenesis
- Improved glucose uptake and insulin sensitivity
- Reduced inflammation and oxidative stress
- Enhanced endurance and exercise performance
- Neuroprotection and cognitive enhancement
- Anti-cancer and anti-inflammatory effects

Advantages and Limitations for Lab Experiments

2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene has several advantages and limitations for lab experiments. Its advantages include:
- High potency and selectivity for PPARδ
- Well-established synthesis and characterization methods
- Availability of various animal models and cell lines for in vivo and in vitro studies
- Wide range of potential therapeutic applications
Its limitations include:
- Potential toxicity and side effects at high doses
- Limited understanding of its long-term effects and safety profile
- Ethical concerns regarding its potential misuse as a performance-enhancing drug
- Limited availability and high cost

Future Directions

There are several future directions for research on 2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene, including:
- Further elucidation of its molecular mechanisms of action and downstream signaling pathways
- Investigation of its long-term safety and efficacy in animal models and clinical trials
- Development of more selective and potent PPARδ agonists with improved safety profiles
- Exploration of its potential applications in other diseases, such as neurodegenerative disorders and cancer
- Evaluation of its potential as a performance-enhancing drug in non-competitive settings, such as military and emergency services
- Investigation of its potential interactions with other drugs and supplements.

Synthesis Methods

The synthesis of 2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene involves several steps, starting from the reaction of 4-bromobenzyl alcohol with 2-methoxy-4-methylphenol to yield 2-methoxy-4-methyl-1-(4-bromobutoxy)benzene. This intermediate is then reacted with 4-nitrophenol in the presence of a base to give 2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene. The final product is obtained by purification and recrystallization.

Scientific Research Applications

2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene has been extensively studied in vitro and in vivo for its potential therapeutic applications in various metabolic and cardiovascular diseases, such as obesity, diabetes, dyslipidemia, and atherosclerosis. It has been shown to improve glucose and lipid metabolism, increase insulin sensitivity, reduce inflammation and oxidative stress, and enhance mitochondrial function and fatty acid oxidation. Moreover, 2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene has been found to have neuroprotective, anti-cancer, and anti-inflammatory effects.

properties

IUPAC Name

2-methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-14-5-10-17(18(13-14)22-2)24-12-4-3-11-23-16-8-6-15(7-9-16)19(20)21/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUKTTHGDBLVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-methyl-1-[4-(4-nitrophenoxy)butoxy]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.